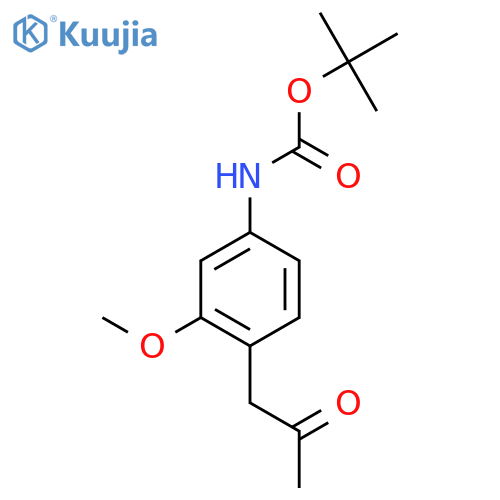

Cas no 2228993-18-6 (tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate)

tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate

- tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate

- 2228993-18-6

- EN300-1901800

-

- インチ: 1S/C15H21NO4/c1-10(17)8-11-6-7-12(9-13(11)19-5)16-14(18)20-15(2,3)4/h6-7,9H,8H2,1-5H3,(H,16,18)

- InChIKey: KWDJOMQJGVFNPJ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC1C=CC(CC(C)=O)=C(C=1)OC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.14705815g/mol

- どういたいしつりょう: 279.14705815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901800-2.5g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 2.5g |

$2268.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-0.1g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 0.1g |

$1019.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-1.0g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 1g |

$1157.0 | 2023-06-01 | ||

| Enamine | EN300-1901800-5.0g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 5g |

$3355.0 | 2023-06-01 | ||

| Enamine | EN300-1901800-0.5g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 0.5g |

$1111.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-10.0g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 10g |

$4974.0 | 2023-06-01 | ||

| Enamine | EN300-1901800-5g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 5g |

$3355.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-10g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 10g |

$4974.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-0.25g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 0.25g |

$1065.0 | 2023-09-18 | ||

| Enamine | EN300-1901800-0.05g |

tert-butyl N-[3-methoxy-4-(2-oxopropyl)phenyl]carbamate |

2228993-18-6 | 0.05g |

$972.0 | 2023-09-18 |

tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

7. Book reviews

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2228993-18-6 and Product Name: Tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate

The compound with the CAS number 2228993-18-6 and the product name Tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and biochemical research. The molecular framework of this compound includes a tert-butyl group, a 3-methoxy substituent, and a 4-(2-oxopropyl)phenyl moiety, each contributing to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of carbamate derivatives in medicinal chemistry due to their broad spectrum of biological activities. The N-3-methoxy-4-(2-oxopropyl)phenylcarbamate moiety in this compound is particularly noteworthy, as it has been shown to exhibit inhibitory effects on various enzymatic targets. This has opened up new avenues for research into the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic diseases.

The tert-butyl group attached to the carbamate moiety plays a crucial role in modulating the pharmacokinetic properties of the compound. This group enhances the lipophilicity of the molecule, facilitating better absorption and distribution within the body. Additionally, it contributes to the stability of the compound under various physiological conditions, making it a promising candidate for further development.

In the context of current pharmaceutical research, this compound has been investigated for its potential role in modulating neurotransmitter activity. Preliminary studies suggest that it may interact with receptors and enzymes involved in the regulation of mood and cognition, making it a valuable tool for exploring treatments for conditions such as depression and anxiety. The presence of the 2-oxopropyl group further enhances its interaction with biological targets, providing a basis for designing more selective and potent derivatives.

The synthesis of Tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and protecting group strategies, have been employed to construct the complex molecular framework efficiently. These synthetic methodologies not only highlight the advancements in synthetic organic chemistry but also underscore the importance of innovative approaches in drug discovery.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. These studies have provided insights into the binding affinity and mode of action, which are critical for optimizing drug design. The integration of experimental data with computational predictions has enabled researchers to refine their understanding of how this compound interacts with its targets at the molecular level.

The pharmacological profile of Tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate has been further explored through in vitro and in vivo studies. These investigations have revealed its potential as an antagonist or partial agonist at various receptors, depending on the specific context. Such findings are crucial for identifying new therapeutic applications and for designing clinical trials that will evaluate its efficacy and safety profile in human populations.

As research continues to evolve, the development of novel carbamate-based compounds like this one will likely play a pivotal role in addressing unmet medical needs. The combination of structural diversity and functional flexibility offered by these compounds makes them attractive candidates for further exploration. Future studies may focus on optimizing synthetic routes, improving pharmacokinetic properties, and expanding their therapeutic applications through structural modifications.

In conclusion, Tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate (CAS No. 2228993-18-6) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure, characterized by key functional groups such as the tert-butyl group, 3-methoxy substituent, and 4-(2-oxopropyl)phenyl moiety, contributes to its diverse biological activities. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a valuable tool in drug discovery and development.

2228993-18-6 (tert-butyl N-3-methoxy-4-(2-oxopropyl)phenylcarbamate) 関連製品

- 2174001-51-3(4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol)

- 1351615-99-0(2-4-(ethanesulfonyl)piperazin-1-yl-1-(furan-2-yl)ethan-1-one; oxalic acid)

- 1805463-73-3(3-(Difluoromethyl)-5-iodo-2-(trifluoromethyl)pyridine-4-carboxylic acid)

- 2228630-18-8(tert-butyl N-(5-hydroxy-2,5-dimethylhexan-3-yl)carbamate)

- 4550-93-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)

- 2229071-33-2(2-methyl-4-2-(pyrrolidin-1-yl)phenylbutan-2-amine)

- 2375260-07-2(5-Methoxy-2-(trifluoromethoxy)aniline hydrochloride)

- 338402-33-8(4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine)

- 1383979-52-9(6-(aminomethyl)-2,3-difluoro-N,N-dimethylaniline)

- 941928-02-5(2-7-(4-ethylphenyl)-2-methyl-4-oxo-4H,5H-1,3thiazolo4,5-dpyridazin-5-yl-N-(2-fluorophenyl)acetamide)